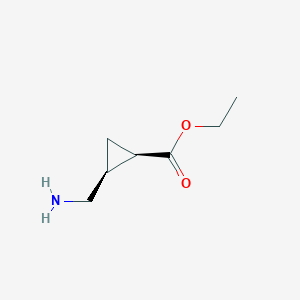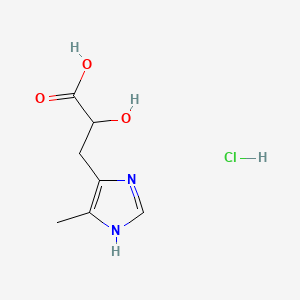![molecular formula C5H3BrN4 B15318220 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is a brominated heterocyclic aromatic organic compound It belongs to the class of triazolopyridazines, which are characterized by the presence of a triazole ring fused to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 6-bromopyridazine with hydrazine hydrate in the presence of a suitable catalyst, such as copper(II) chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods allow for better control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
6-Bromo-1,2,4-triazolo[1,5-a]pyridine
Eigenschaften
Molekularformel |
C5H3BrN4 |
|---|---|
Molekulargewicht |
199.01 g/mol |
IUPAC-Name |
6-bromo-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H |
InChI-Schlüssel |
QBIDMLLQNKBRTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN2C1=NC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


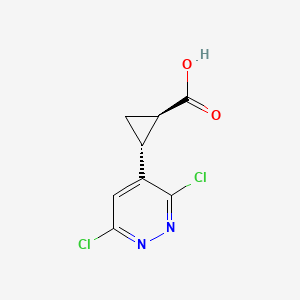


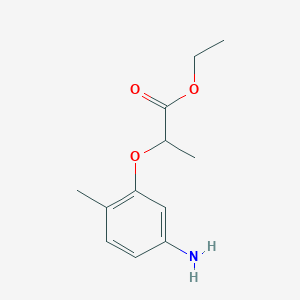





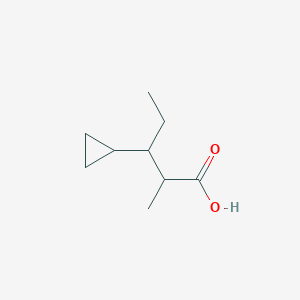
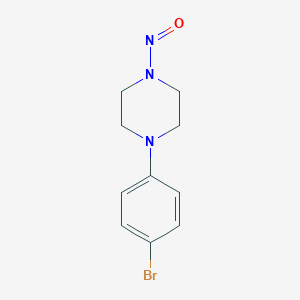
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
